4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole
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Overview
Description
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a bromine atom, a butoxymethyl group, and a propyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of a suitable pyrazole precursor, followed by the introduction of the butoxymethyl and propyl groups. The reaction conditions typically include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The butoxymethyl group can be introduced through an alkylation reaction using butyl bromide and a base such as potassium carbonate. The propyl group can be added via a similar alkylation reaction using propyl bromide .
Chemical Reactions Analysis
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine with an azide group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides. For example, treatment with oxidizing agents like potassium permanganate can yield the corresponding pyrazole oxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine derivative.
Scientific Research Applications
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the butoxymethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can interact with enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
4-bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole can be compared with other similar compounds, such as:
4-bromo-3-(butoxymethyl)-1-methyl-1H-pyrazole: This compound has a methyl group instead of a propyl group, which can affect its chemical reactivity and biological activity.
4-bromo-3-(butoxymethyl)-1-isopropyl-1H-pyrazole: The presence of an isopropyl group instead of a propyl group can lead to differences in steric hindrance and overall molecular conformation.
4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole: The sec-butyl group introduces additional branching, which can influence the compound’s physical and chemical properties.
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-propylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrN2O/c1-3-5-7-15-9-11-10(12)8-14(13-11)6-4-2/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJZYZYCHBIDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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